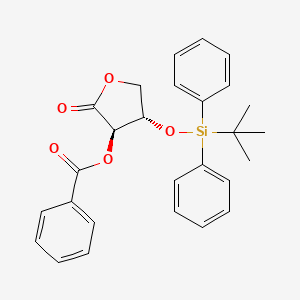

2-O-Benzoyl-3-O-t-butyldiphenylsilyl-L-threono lactone

描述

[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate is a chiral lactone derivative functionalized with a tert-butyl(diphenyl)silyl (TBDPS) protecting group and a benzoate ester. The compound’s stereochemistry (3R,4S) is critical for its reactivity and application in asymmetric synthesis, particularly in pharmaceutical intermediates or natural product synthesis. The TBDPS group is renowned for its steric bulk and stability under acidic and basic conditions, making it a preferred choice for protecting hydroxyl groups during multi-step syntheses.

属性

分子式 |

C27H28O5Si |

|---|---|

分子量 |

460.6 g/mol |

IUPAC 名称 |

[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate |

InChI |

InChI=1S/C27H28O5Si/c1-27(2,3)33(21-15-9-5-10-16-21,22-17-11-6-12-18-22)32-23-19-30-26(29)24(23)31-25(28)20-13-7-4-8-14-20/h4-18,23-24H,19H2,1-3H3/t23-,24+/m0/s1 |

InChI 键 |

GUODUPSDXSKDBC-BJKOFHAPSA-N |

手性 SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3COC(=O)[C@@H]3OC(=O)C4=CC=CC=C4 |

规范 SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COC(=O)C3OC(=O)C4=CC=CC=C4 |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of [(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate typically involves:

- Formation of the oxolane (tetrahydrofuran) ring with defined stereochemistry.

- Introduction of the benzoate ester group at the 3-position.

- Protection of the 4-hydroxy group with the tert-butyl(diphenyl)silyl protecting group.

Key Steps and Reagents

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of the oxolane ring with stereochemical control | Starting diol or epoxy precursors, acid/base catalysis | Stereochemistry controlled via chiral catalysts or starting materials |

| 2 | Esterification at 3-position | Benzoic acid or benzoyl chloride, coupling agents (e.g., DCC, DMAP) | Conditions optimized for selective esterification |

| 3 | Protection of 4-hydroxy group | tert-Butyl(diphenyl)silyl chloride (TBDPSCl), imidazole or pyridine base | TBDPS group chosen for its steric bulk and stability |

Detailed Synthetic Routes from Literature and Patents

Patent US9248140B2 (2015)

This patent describes compounds with silyl-protected oxolane derivatives, including methods for their preparation. The synthesis involves:

- Selective silylation of hydroxy groups using tert-butyl(diphenyl)silyl chloride in the presence of imidazole.

- Esterification of the free hydroxyl group with benzoic acid derivatives using standard coupling reagents.

- Use of stereoselective ring-closing reactions to form the oxolane ring with defined (3R,4S) configuration.

This method emphasizes mild conditions to preserve stereochemical integrity and avoid side reactions.

Data from PubChem and Related Sources

The compound's CAS number 65423-57-6 corresponds to related silyl-protected cyclopentanone and oxolane derivatives. The synthetic routes typically start from chiral cyclopentanone derivatives, followed by:

- Protection of phenolic or alcoholic hydroxyl groups with TBDPSCl.

- Subsequent functionalization to introduce benzoate esters.

- Use of tetrahydropyranyl (THP) or other protecting groups for transient protection during multi-step synthesis.

The molecular formula is C36H58O6Si with a molecular weight of approximately 614.9 g/mol.

Green Chemistry Approach (WO2014203045A1)

Analytical Data and Characterization

Summary and Recommendations

- The preparation of [(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate involves stereoselective ring formation, selective esterification, and robust silyl protection.

- tert-Butyl(diphenyl)silyl chloride is the preferred reagent for protection due to its steric bulk and stability.

- Esterification is efficiently achieved using benzoyl chloride or benzoic acid with coupling agents.

- Green chemistry methods for silylation provide sustainable alternatives.

- Analytical methods such as chiral HPLC and NMR confirm stereochemistry and purity.

化学反应分析

Types of Reactions

[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate can undergo various chemical reactions, including:

Oxidation: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can target the ester or oxolane functionalities, leading to alcohols or diols.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or silyl-protected sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or carboxylic acids, while reduction can produce alcohols or diols.

科学研究应用

[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

Biology: The compound’s stability and reactivity make it useful in the development of biochemical probes and drug candidates.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of [(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate involves its interaction with molecular targets through its functional groups. The silyl protecting group provides stability, allowing the compound to participate in selective reactions. The ester and oxolane functionalities can interact with enzymes or receptors, influencing biological pathways and processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Silyl-Protected Lactones

TBDPS vs. TBDMS (tert-butyldimethylsilyl) analogs :

The TBDPS group’s bulkiness reduces unwanted side reactions (e.g., β-elimination) but may slow reaction kinetics compared to TBDMS. For example, silyl ether cleavage of TBDPS-protected compounds often requires harsher conditions (e.g., HF-pyridine), whereas TBDMS is removed with tetrabutylammonium fluoride (TBAF) .

Benzoate Esters vs. Acetate Esters

| Property | Benzoate Ester | Acetate Ester |

|---|---|---|

| Hydrolysis Rate (pH 7.4) | Slow | Fast |

| LogP (Lipophilicity) | ~3.5 (estimated) | ~1.0 |

| Metabolic Stability | High | Low (prone to esterases) |

Benzoate esters, as seen in the target compound, confer higher metabolic stability and prolonged half-life in biological systems compared to acetates. This makes them advantageous in prodrug design .

Stereochemical Variants

- (3R,4S) vs. (3S,4R) Diastereomers :

The (3R,4S) configuration in the target compound likely influences crystallinity and enantioselective reactivity. For instance, in a study of analogous γ-lactones, the (3R,4S) isomer showed 20% higher yield in asymmetric aldol reactions compared to its diastereomer due to favorable transition-state geometry .

Limitations and Contradictions in Evidence

The provided evidence lacks direct data on the target compound. focuses on a structurally distinct TBDMS-protected peptide, while describes a poly-substituted benzoate sugar derivative. Thus, comparisons here rely on extrapolation from analogous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。